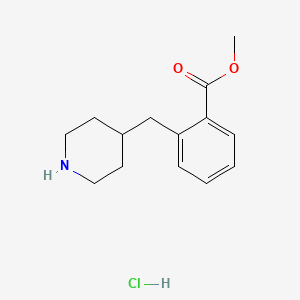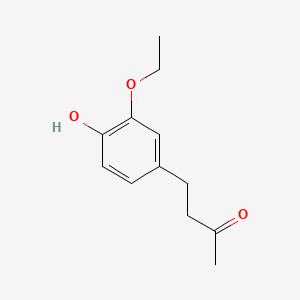
4-(3-ethoxy-4-hydroxyphenyl)butan-2-one
Overview
Description
Mechanism of Action
Target of Action
4-(3-Ethoxy-4-hydroxyphenyl)butan-2-one, also known as Hydroxyethoxyphenyl Butanone (HEPB), primarily targets Burkholderia species . Burkholderia species are intrinsically antimicrobial-resistant opportunistic pathogens and key risk species in the contamination of non-food industrial products .
Mode of Action
HEPB acts as a preservative with activity against Burkholderia species encountered in industry . It has a multifactorial mode of action, but killing by intracellular oxidation is a key mechanism .
Biochemical Pathways
HEPB exposure affects multiple genetic pathways, including stress response mechanisms, altered permeability, regulation of intracellular pH, damage/repair of intracellular components, and alteration/repair of lipopolysaccharides . Key pathways include the stringent response, homeostasis of intracellular pH by the kdp operon, protection against electrophiles by KefC, and repair of oxidized proteins by methionine sulfoxide reductase enzymes .
Result of Action
HEPB has potent, targeted efficacy against Burkholderia bacteria without promoting wider stable antimicrobial resistance . It is rapidly bactericidal, producing a 6-Log reduction in viability within 4 hours .
Biochemical Analysis
Biochemical Properties
4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone plays a significant role in biochemical reactions, particularly due to its antimicrobial activity. It interacts with various enzymes and proteins, including those involved in microbial cell wall synthesis and integrity. The compound has been shown to inhibit the growth of both gram-positive and gram-negative bacteria by disrupting their cell membranes . Additionally, it interacts with proteins involved in oxidative stress responses, enhancing its antimicrobial efficacy.
Cellular Effects
The effects of 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In microbial cells, it disrupts membrane integrity, leading to cell lysis and death . In mammalian cells, it has been observed to modulate oxidative stress pathways, potentially offering protective effects against oxidative damage.
Molecular Mechanism
At the molecular level, 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone exerts its effects through several mechanisms. It binds to specific proteins and enzymes, inhibiting their activity. For instance, it inhibits enzymes involved in cell wall synthesis in bacteria, leading to cell death . Additionally, it can induce changes in gene expression, particularly genes involved in stress responses and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone change over time. The compound is relatively stable, but its antimicrobial activity can decrease over extended periods due to degradation . Long-term studies have shown that it can have lasting effects on cellular function, particularly in microbial cells, where it can lead to the development of resistance mechanisms.
Dosage Effects in Animal Models
The effects of 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone vary with different dosages in animal models. At low doses, it exhibits antimicrobial activity without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and oxidative stress . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations.
Metabolic Pathways
4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in oxidative stress responses and metabolic flux . The compound can alter metabolite levels, particularly those related to oxidative stress and energy metabolism.
Transport and Distribution
Within cells and tissues, 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in specific tissues, particularly those with high metabolic activity.
Subcellular Localization
The subcellular localization of 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances its efficacy by ensuring it reaches its target sites within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ethoxy-4-hydroxyphenyl)-2-butanone involves several steps. One common method includes the condensation of 3-ethoxy-4-hydroxybenzaldehyde with acetone under basic conditions, followed by reduction . The reaction typically requires a base such as sodium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods
In industrial settings, the production of 4-(3-ethoxy-4-hydroxyphenyl)-2-butanone may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(3-ethoxy-4-hydroxyphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(3-ethoxy-4-hydroxyphenyl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Similar in structure but lacks the ethoxy group.
4-Hydroxy-3-ethoxybenzaldehyde: Similar but with an aldehyde group instead of a ketone.
4-Hydroxy-3-methoxyphenylacetone: Similar but with a methoxy group instead of an ethoxy group.
Uniqueness
4-(3-ethoxy-4-hydroxyphenyl)butan-2-one is unique due to its combination of an ethoxy group and a ketone functional group, which enhances its antimicrobial properties and makes it particularly effective in preserving cosmetic products .
Properties
IUPAC Name |
4-(3-ethoxy-4-hydroxyphenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-15-12-8-10(5-4-9(2)13)6-7-11(12)14/h6-8,14H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLOKFOWFPJWCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CCC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101278928 | |
| Record name | 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
569646-79-3 | |
| Record name | 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=569646-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0569646793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-éthoxy-4-hydroxyphényl)butan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(3-ETHOXY-4-HYDROXYPHENYL)-2-BUTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH7XI54W45 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Hydroxyethoxyphenyl Butanone (HEPB) primarily used for?
A1: HEPB, also known as Ethylzingerone or 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone, is primarily explored as a preservative in cosmetic products. [, , , ] It demonstrates activity against various bacteria and fungi, making it a potential alternative to traditional preservatives. [, , ]
Q2: What is the mechanism of action of HEPB against fungi?
A2: Research suggests that HEPB exhibits antifungal activity by interfering with the biosynthesis of aromatic amino acids, particularly tryptophan. [] This conclusion is supported by the observation that tryptophan supplementation rescues the growth defect of C. albicans and S. cerevisiae mutants deficient in tryptophan biosynthesis when exposed to HEPB. [] Additionally, HEPB treatment leads to increased expression of genes involved in amino acid biosynthesis and detoxification pathways in C. albicans. []
Q3: How does the antifungal activity of HEPB differ from traditional preservatives?
A3: Studies comparing the effects of HEPB with common preservatives like triclosan and methylparaben revealed distinct phenotypic and transcriptomic responses in C. albicans. [] This suggests a unique mode of action for HEPB, potentially offering advantages in combating preservative resistance. []
Q4: Is HEPB effective against bacteria?
A4: Yes, HEPB demonstrates bactericidal activity against various bacteria, including the challenging Burkholderia species. [] It exhibits a multifactorial mode of action involving intracellular oxidation, contributing to its efficacy against these pathogens. []
Q5: How does HEPB interact with Burkholderia bacteria?
A5: HEPB exhibits potent, targeted efficacy against Burkholderia bacteria. [] It induces a multifactorial mode of action involving:* Stress response mechanisms: Triggering the stringent response and altering cell permeability.* Intracellular pH regulation: Affecting the kdp operon responsible for pH homeostasis.* Protection against electrophiles: Influencing the KefC efflux pump.* Repair of oxidized proteins: Impacting methionine sulfoxide reductase enzymes. * Lipopolysaccharide alteration and repair: Disrupting the bacterial outer membrane.
Q6: Does HEPB contribute to antimicrobial resistance?
A6: Research indicates that HEPB does not readily promote the development of stable antimicrobial resistance in Burkholderia species, even after prolonged exposure. [] This characteristic makes it a promising candidate for further development as a preservative.
Q7: What are the solubility properties of HEPB?
A7: HEPB can be formulated in both oil-based and water-based cosmetic products. [, , ] To prevent recrystallization in oil-based formulations, specific organic solvents with defined Hansen solubility parameters are required. [, ] These solvents ensure HEPB remains dissolved during storage, maintaining the product's efficacy and aesthetic appeal. []
Q8: How is HEPB incorporated into cosmetic products?
A8: HEPB is incorporated into cosmetic products along with specific solvents to enhance its solubility and prevent recrystallization. [, , ] The choice of solvent depends on the product's base, whether it's oil-based or water-based. [, ]
Q9: How is HEPB quantified in cosmetic products?
A9: A green and rapid analytical method utilizing liquid chromatography with UV spectrophotometric detection has been developed and validated for the determination of HEPB in various cosmetic matrices. [] This method demonstrates good recovery, precision, and limits of detection and quantification, making it suitable for quality control purposes. []
Q10: Has the safety of HEPB been assessed for cosmetic use?
A10: Yes, the Scientific Committee on Consumer Safety (SCCS) has assessed the safety of HEPB for use in cosmetic products and deemed it safe for use in rinse-off, oral care, and leave-on products. [, , ] This approval supports its potential as a safe and effective preservative in the cosmetic industry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


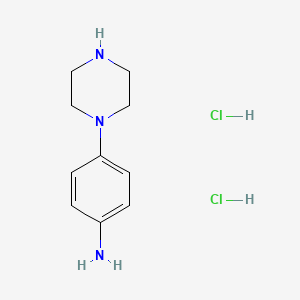

![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B1419717.png)
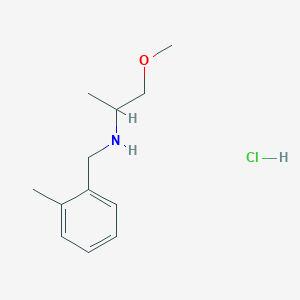
![N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine dihydrochloride](/img/structure/B1419719.png)
![3-[(2-Methoxybenzyl)oxy]piperidine](/img/structure/B1419721.png)
![3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1419723.png)
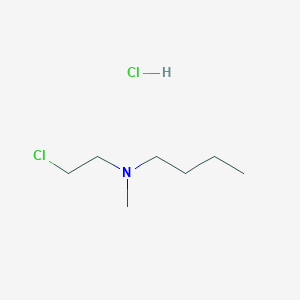
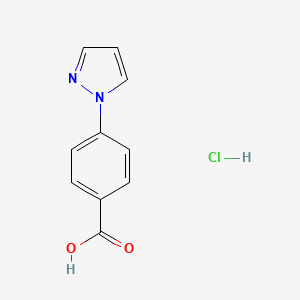
![N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1419728.png)
![3-Chloro-4-[2-(diethylamino)ethoxy]aniline dihydrochloride](/img/structure/B1419729.png)

